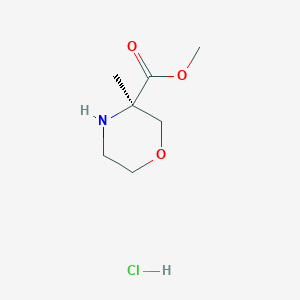

methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride

Description

Methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride (CAS: 1205749-06-9) is a chiral morpholine derivative with a methyl ester substituent at the 3-position of the morpholine ring. Its molecular formula is C₇H₁₄ClNO₃, and it is commonly used as a synthetic intermediate in pharmaceutical and chemical research . The compound is supplied by vendors such as Combi-Blocks, Inc. (Product QC-5682) for laboratory purposes, with handling precautions emphasizing avoidance of skin/eye contact and inhalation .

Properties

IUPAC Name |

methyl (3R)-3-methylmorpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10-2)5-11-4-3-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMAITBZHRHRPU-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(COCCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with methylating agents. One common method involves the use of methyl chloroformate as a methylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the morpholine ring. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of substituted morpholine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function.

Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In industrial settings, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a useful component in various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Key Features:

- Structure : The morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) is substituted with a methyl group and a methyl ester group at the 3-position, with the (R)-configuration specified.

- Applications : Primarily utilized in drug discovery and organic synthesis due to its chiral center and functional versatility.

- Safety: No specific GHS hazard classification reported, but standard laboratory safety protocols (e.g., eye washing, ventilation) are recommended .

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicational differences between methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride and analogous compounds.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Insights:

Core Heterocycle Variations: The target compound’s morpholine ring provides a rigid scaffold with hydrogen-bonding capabilities, unlike linear analogs (e.g., methyl hexanoate derivatives) or cyclobutane-based compounds .

Stereochemical Considerations :

- The (R)-configuration in the target compound distinguishes it from enantiomers like methyl (3S)-3-methylmorpholine-3-carboxylate hydrochloride, which may exhibit divergent biological activity .

Safety Profiles :

- Compounds with carboxylic acid groups (e.g., CAS 2059909-93-0) carry explicit hazards (e.g., H302), whereas ester derivatives like the target compound lack classified risks but require standard precautions .

Commercial Availability :

- Suppliers such as Combi-Blocks, Thermo Scientific, and ECHEMI provide the target compound and analogs, reflecting their utility in diverse research applications .

Biological Activity

Methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring with a methyl group at the third position and a carboxylate group. Its molecular formula is CHClNO, with a molecular weight of approximately 195.64 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological research and drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as a ligand, modulating enzyme activity either by binding to active sites or allosteric sites, thus influencing various metabolic pathways. This modulation can lead to significant biochemical changes, which are crucial for therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme Modulation : The compound has been shown to influence enzyme mechanisms, which can be pivotal in biochemical assays and metabolic studies.

- Anticancer Potential : Analogous compounds have demonstrated anticancer properties, particularly against non-small cell lung carcinoma cell lines, suggesting that this compound may possess similar activities .

- Antimicrobial Activity : Studies on structurally related compounds indicate potential antimicrobial effects, particularly against resistant strains of bacteria like Mycobacterium tuberculosis .

Anticancer Activity

A study assessing the biological activity of morpholino derivatives indicated that compounds similar to this compound showed significant inhibition against lung cancer cell lines A549 and NCI-H23. The IC values ranged from 1.48 µM to 68.9 µM, demonstrating the potential for these compounds in cancer therapy .

Enzyme Interaction Studies

Research into enzyme interactions revealed that this compound can bind selectively to certain enzymes, affecting their catalytic activities. This property is essential for understanding its role in drug design and development.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC Range |

|---|---|---|---|

| Methyl 2-methylmorpholine-4-carboxylate | Morpholine derivative | Anticancer | 1.52 µM |

| Ethyl 2-methylmorpholine-3-carboxylate | Morpholine derivative | Antimicrobial | Varies |

| Methyl 2-ethylmorpholine-3-carboxylate | Morpholine derivative | Enzyme modulation | Varies |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific substitutions in the morpholine ring.

Q & A

Q. What synthetic routes are commonly employed to synthesize methyl (3R)-3-methylmorpholine-3-carboxylate hydrochloride?

The compound is typically synthesized via nucleophilic substitution or ring-closing reactions. For example, reacting (3R)-3-methylmorpholine with methyl chloroformate in the presence of a base like triethylamine under anhydrous conditions yields the ester, followed by HCl salt formation. Purification is achieved via recrystallization or chromatography to ensure >95% purity . Key parameters include temperature control (0–5°C during acylation) and stoichiometric ratios (1:1.2 morpholine:chloroformate) to minimize side products.

Q. What analytical techniques are recommended to confirm the compound’s structural identity and purity?

- NMR Spectroscopy : H and C NMR (DMSO-d) verify stereochemistry and substituent positions. For example, the methyl group at C3 appears as a singlet at δ 1.25 ppm, while the morpholine ring protons show splitting patterns consistent with axial-equatorial conformers .

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 210 nm assess purity. Retention times are compared against commercial standards .

- X-ray Crystallography : Resolves absolute configuration, critical for chiral center validation in drug discovery .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use nitrile gloves and fume hoods to avoid inhalation/contact.

- Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scalable synthesis?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, guiding solvent selection (e.g., THF vs. DCM) and catalyst design. For example, ICReDD’s reaction path search algorithms reduce experimental iterations by 40% by simulating energy barriers for acylation steps . Machine learning models trained on reaction databases (e.g., Reaxys) further prioritize conditions (e.g., 72% yield at 25°C vs. 58% at 40°C) .

Q. How to resolve contradictions in reported biological activities of morpholine derivatives?

Discrepancies in enzyme inhibition assays (e.g., IC variability) may arise from stereochemical impurities or buffer interactions. Mitigation strategies include:

- Chiral HPLC : Ensure enantiomeric excess >99% .

- Binding Assays : Surface plasmon resonance (SPR) quantifies target affinity (K) under standardized buffer conditions (e.g., PBS pH 7.4) .

- Control Experiments : Compare against racemic mixtures to isolate stereospecific effects .

Q. What strategies enhance the compound’s bioavailability in pharmacokinetic studies?

- Prodrug Design : Replace the methyl ester with pivaloyloxymethyl groups to improve intestinal absorption.

- Salt Screening : Test alternative counterions (e.g., sulfate, besylate) for solubility-pH profiles using shake-flask methods .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.